Sulfisoxazole acetyl
Overview
Description
Sulfisoxazole acetyl is an ester of sulfisoxazole, a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial activity . It is often combined with erythromycin to treat acute otitis media caused by the bacteria, haemophilus influenzae .
Molecular Structure Analysis
The molecular structure of Sulfisoxazole acetyl is represented by the chemical formula C13H15N3O4S . The average molecular weight is 309.34 .
Chemical Reactions Analysis
Sulfisoxazole acetyl competes with PABA for the bacterial enzyme, dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, which is the precursor of folic acid . This process causes an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, resulting in cell growth arrest and cell death .
Scientific Research Applications
Antibacterial Properties
Sulfisoxazole acetyl, an ester of sulfisoxazole, exhibits significant antibacterial properties. It functions as a synthetic analog of para-aminobenzoic acid (PABA) and demonstrates effectiveness by competing with PABA for the bacterial enzyme dihydropteroate synthase. This competition hinders the incorporation of PABA into dihydrofolic acid, the precursor of folic acid, crucial for bacterial folic acid synthesis. As a result, this leads to an inhibition of bacterial folic acid synthesis, impacting the synthesis of purines and pyrimidines, and ultimately causing cell growth arrest and cell death (Definitions, 2020).
Pharmacokinetics in Animals and Humans
Studies have examined the pharmacokinetics of sulfisoxazole and its metabolites in various subjects. For instance, a study detailed the quantitative determination of sulfisoxazole and its three N-acetylated metabolites in mice, noting the conversion of these metabolites in mouse plasma and the pharmacokinetics of sulfisoxazole following oral administration (Oh, Baek, & Kang, 2016). Another research investigated the acetylation and excretion kinetics of sulfisoxazole in humans, highlighting the processes involved in the transformation and excretion of sulfisoxazole (Nelson & O'Reilly, 1960).
Application in Detecting Heavy Metals
Sulfisoxazole has been utilized in developing methodologies for detecting heavy metals in water samples. A study described the creation of an electrochemically modified sulfisoxazole nanofilm on glassy carbon for determining cadmium(II) in water samples (Gupta et al., 2013). This innovative application demonstrates the versatility of sulfisoxazole acetyl beyond its traditional use in antibacterial treatments.
Potential Antitumor and Anti-Metastatic Effects
Sulfisoxazole acetyl has shown promise in cancer research. It was identified as an inhibitor of small extracellular vesicle secretion from breast cancer cells, potentially impacting cancer progression and metastasis (Im et al., 2019). Additionally, another study highlighted its role in eliciting robust antitumor immune responses when combined with immune checkpoint therapy (Shin et al., 2021).
Safety And Hazards
The severe or irreversible adverse effects of Sulfisoxazole acetyl may include nephrotoxicity, blood dyscrasias, interstitial nephritis, hematuria, crystalluria, oliguria, anuria, lumbar pain, and tubular necrosis . It’s important to note that Sulfisoxazole acetyl will not work for colds, flu, or other virus infections .
properties
IUPAC Name |
N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWFXVFBDDWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023620 | |
Record name | Sulfisoxazole acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sulfisoxazole is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |
Record name | Acetyl sulfisoxazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14033 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sulfisoxazole acetyl | |
CAS RN |
80-74-0 | |
Record name | Sulfisoxazole acetyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfisoxazole acetyl [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl sulfisoxazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14033 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulfisoxazole acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-3,4-dimethylisoxazol-5-yl-N-sulphanilylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFISOXAZOLE ACETYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBT5QH3KED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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